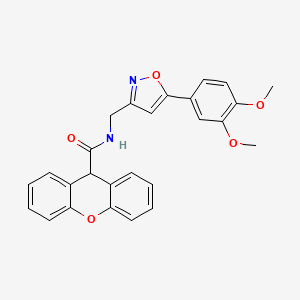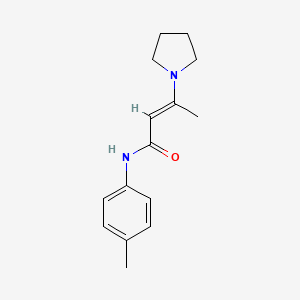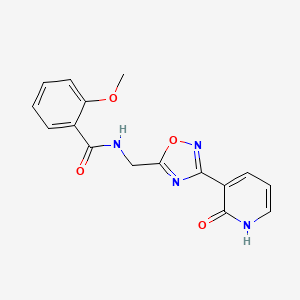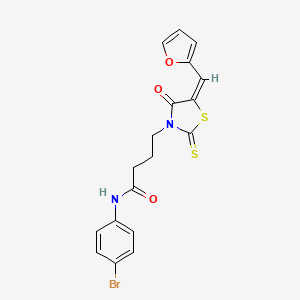
(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4-benzylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4-benzylpiperidin-1-yl)methanone is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a pyridazine ring, and two piperidine rings . It’s worth noting that the 1,2,4-triazole ring is a common motif in medicinal chemistry due to its ability to form hydrogen bonds with different targets, which can improve the pharmacokinetics, pharmacological, and toxicological properties of compounds .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name and includes a 1,2,4-triazole ring, a pyridazine ring, and two piperidine rings . The 1H NMR and 13C NMR data provide further information about the structure of the compound .Scientific Research Applications
Structural Analysis and Crystallography
Compounds with piperidine and pyridazinone moieties have been studied for their crystal structures to understand their conformational geometry and intermolecular interactions. For example, studies on crystal structures of compounds like "(4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone" reveal insights into dihedral angles and hydrogen bonding patterns, which are crucial for understanding the molecular conformation and properties of related compounds (Revathi et al., 2015).
Corrosion Inhibition
Triazole derivatives have been explored for their potential as corrosion inhibitors for metals in acidic environments. Research indicates that triazole derivatives can effectively prevent corrosion by adsorbing onto metal surfaces, which might suggest potential industrial applications for similar compounds (Ma et al., 2017).
Synthetic Chemistry
The synthesis of complex heterocycles containing piperidine and pyridine rings is a significant area of research. Efficient synthetic methods for these compounds are valuable for developing pharmaceuticals and other functional materials. For instance, the synthesis of "(3S,5R)-3-hydroxy-5-methylpiperidin-1-ylmethanone" demonstrates a method for creating piperidine- and pyridine-containing heterocycles, which are often challenging due to the inefficiencies in the synthetic process (Zhang et al., 2020).
Antimicrobial Activity
The development of new antimicrobial agents is a critical area of research, especially with the rising issue of antibiotic resistance. Studies on pyridine derivatives, such as the synthesis and evaluation of new compounds for their antimicrobial properties, contribute to the discovery of novel therapeutic agents (Patel et al., 2011).
Molecular Docking and Drug Design
Understanding the interaction between potential drug molecules and biological targets through molecular docking studies is vital for drug discovery and development. Research on compounds like "(4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone" involves analyzing antiproliferative activity and structural characterization, including X-ray diffraction studies and Hirshfeld surface analysis, to inform the design of bioactive compounds (Prasad et al., 2018).
Future Directions
The future directions for research on this compound could include further investigation of its biological activities, particularly its potential anticancer activity . Additionally, further studies could be conducted to optimize the synthesis process and to explore the potential applications of this compound in various fields .
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole moiety are known to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities
Mode of Action
The mode of action of triazole-containing compounds often involves interactions with enzymes or receptors, leading to changes in cellular processes. For example, some triazole derivatives have been found to inhibit tubulin polymerization , which can disrupt cell division and lead to cell death.
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For instance, if the compound were to target tubulin, it would affect the microtubule dynamics and cell division process .
Result of Action
The molecular and cellular effects would depend on the specific targets and mode of action of the compound. For example, compounds that inhibit tubulin polymerization can lead to cell cycle arrest and apoptosis .
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-[1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O/c32-24(30-12-8-20(9-13-30)16-19-4-2-1-3-5-19)21-10-14-29(15-11-21)22-6-7-23(28-27-22)31-18-25-17-26-31/h1-7,17-18,20-21H,8-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDJTCKIGKPIOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3CCN(CC3)C4=NN=C(C=C4)N5C=NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(3,5-Dimethoxyphenyl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B2595816.png)

![4-(4-chlorophenyl)-6-(3-ethoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2595820.png)
![N-[2-Hydroxy-2-(4-phenylphenyl)ethyl]prop-2-enamide](/img/structure/B2595821.png)


![2-(6-Ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-phenyl-propionic acid](/img/structure/B2595824.png)


![4-methoxy-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2595830.png)
